7-(Cyclopropylmethyl)-2-[(1-methylbenzimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Description
7-(Cyclopropylmethyl)-2-[(1-methylbenzimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound that features a spirocyclic structure. Compounds with spirocyclic frameworks are of significant interest in medicinal chemistry due to their unique three-dimensional shapes, which can lead to enhanced biological activity and selectivity.
Properties
IUPAC Name |
7-(cyclopropylmethyl)-2-[(1-methylbenzimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-23-18-6-3-2-5-17(18)22-19(23)14-24-12-10-21(15-24)9-4-11-25(20(21)26)13-16-7-8-16/h2-3,5-6,16H,4,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUYCFXYRJGLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCC4(C3)CCCN(C4=O)CC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropylmethyl)-2-[(1-methylbenzimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one likely involves multiple steps, including the formation of the spirocyclic core and the introduction of the benzimidazole and cyclopropylmethyl groups. Typical synthetic routes may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzimidazole Group: This step may involve the reaction of a suitable benzimidazole derivative with the spirocyclic intermediate.
Cyclopropylmethyl Group Addition: This can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would optimize these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions could be used to modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, it may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(Cyclopropylmethyl)-2-[(1-methylbenzimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures.
Benzimidazole Derivatives: Compounds containing the benzimidazole moiety.
Cyclopropylmethyl-Containing Compounds: Molecules with the cyclopropylmethyl group.
Uniqueness
The uniqueness of 7-(Cyclopropylmethyl)-2-[(1-methylbenzimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one lies in its specific combination of functional groups and spirocyclic structure, which may confer unique biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
